molecular formula C11H14N2O B8744915 2-Amino-N-(cyclopropylmethyl)benzamide

2-Amino-N-(cyclopropylmethyl)benzamide

Cat. No. B8744915
M. Wt: 190.24 g/mol
InChI Key: HZCLAGXCSVVUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073890B2

Procedure details

A 100 ml, round bottom flask was charged with anthranilic acid (500 mg, 3.65 mmol), added DMF (15 mL) under nitrogen atmosphere and stirring. Then, added N-methylmorpholine (1 mL, 9.12 mmol), aminomethylcyclopropane (311 mg, 4.38 mmol), N-ethyl-N′-dimethylaminopropylcarbodiimide (EDCI) (840 mg, 4.38 mmol) and HOBt (670 mg, 4.38 mmol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was quenched with water and extracted with diethyl ether (50 mL×2). The organic extracts were combined, washed with brine, dried over MgSO4, filtered and concentrated to afford amorphous colorless 2-amino-N-(cyclopropylmethyl)benzamide (500 mg, 72% yield), which was checked by NMR and used for next step without further purification. 1H-NMR (Bruker 300 MHz, DMSO-d6) δ 0.20-1.01 (m, 4H), 1.01-1.04 (m, 1H), 3.06-3.11 (m, 2H), 6.37-8.21 (m, 7H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
311 mg
Type
reactant
Reaction Step Two
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
670 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].CN1CCOCC1.[NH2:18][CH2:19][CH:20]1[CH2:22][CH2:21]1.C(N=C=NCCCN(C)C)C.C1C=CC2N(O)N=NC=2C=1>CN(C=O)C>[NH2:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([NH:18][CH2:19][CH:20]1[CH2:22][CH2:21]1)=[O:10]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
311 mg
Type
reactant
Smiles
NCC1CC1
Name
Quantity
840 mg
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
670 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (50 mL×2)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NCC2CC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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